molecular formula C11H11BO2S B15391225 (4-(p-Tolyl)thiophen-2-yl)boronic acid

(4-(p-Tolyl)thiophen-2-yl)boronic acid

Cat. No.: B15391225
M. Wt: 218.08 g/mol
InChI Key: YKTOVJUNVOSPDE-UHFFFAOYSA-N
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Description

(4-(p-Tolyl)thiophen-2-yl)boronic acid (CAS 2225176-75-8) is an advanced organoboron building block with significant utility in cross-coupling reactions and materials science research. This aryl boronic acid, with the molecular formula C11H11BO2S and a molecular weight of 218.08 g/mol, features a thiophene ring system substituted with a p-tolyl group and a boronic acid functional group . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the selective formation of carbon-carbon bonds . This makes it an invaluable intermediate for constructing complex organic architectures, particularly π-conjugated systems relevant for organic electronic materials. The compound's boronic acid group acts as a Lewis acid, capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars and certain amino acids, which also opens potential applications in molecular recognition and sensing . In medicinal chemistry, boronic acids are recognized as valuable bioisosteres and have shown relevance in the development of protease inhibitors, as demonstrated by boronic acid-containing drugs like Bortezomib . The unique physicochemical properties imparted by the boronic acid group can modulate the selectivity, pharmacokinetic, and physicochemical characteristics of bioactive molecules . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H11BO2S

Molecular Weight

218.08 g/mol

IUPAC Name

[4-(4-methylphenyl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C11H11BO2S/c1-8-2-4-9(5-3-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3

InChI Key

YKTOVJUNVOSPDE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2=CC=C(C=C2)C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the thiophene ring or aryl groups, influencing electronic properties, solubility, and reactivity. Below is a comparative table:

Compound Name Substituent(s) Molecular Formula Molecular Weight Solubility Characteristics
(4-(p-Tolyl)thiophen-2-yl)boronic acid p-Tolyl (4-methylphenyl) C₁₁H₁₁BO₂S ~218.08 Moderate in polar aprotic solvents
(4-Fluorothiophen-2-yl)boronic acid Fluorine at position 4 C₄H₄BFO₂S 158.94 High polarity; soluble in DMSO
(4-Hexylthiophen-2-yl)boronic acid Hexyl chain at position 4 C₁₀H₁₇BO₂S 212.12 Lipophilic; soluble in THF
(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)boronic acid CF₃ group on phenyl C₁₁H₈BF₃O₂S 280.05 Low aqueous solubility

Key Observations :

  • Electron-Donating Groups (e.g., p-Tolyl) : Enhance stability in cross-coupling reactions and increase lipophilicity, favoring membrane penetration in bioactive contexts .
  • Electron-Withdrawing Groups (e.g., CF₃, F) : Improve solubility in polar solvents but may reduce coupling efficiency due to decreased electron density on the boronic acid .
  • Alkyl Chains (e.g., Hexyl) : Increase hydrophobicity, making these analogs suitable for organic electronics but challenging for aqueous-phase applications .

Reactivity in Cross-Coupling Reactions

The p-tolyl derivative exhibits robust reactivity in Suzuki couplings under mild conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, THF/H₂O solvent) . Comparatively:

  • Fluorinated Analogs : Require optimized conditions (e.g., higher temperatures) due to electron-withdrawing effects slowing transmetallation .
  • CF₃-Substituted Analogs : Demonstrate lower yields in couplings, attributed to steric hindrance and electronic deactivation .
  • Hexyl-Substituted Analogs : Efficient in forming π-conjugated polymers but prone to side reactions with bulky substrates .

Q & A

Q. What are the standard synthetic routes for preparing (4-(p-Tolyl)thiophen-2-yl)boronic acid?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of boronic acids with halogenated aromatic precursors. A representative protocol involves:

Reacting 2-bromo-4-(p-tolyl)thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key considerations:

  • Moisture-sensitive intermediates require inert atmosphere handling.
  • Boroxine formation (via dehydration) may occur, necessitating anhydrous conditions .

Q. How is the structure of (4-(p-Tolyl)thiophen-2-yl)boronic acid characterized experimentally?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for thiophene protons (δ 6.8–7.2 ppm) and p-tolyl methyl group (δ 2.3–2.5 ppm).
    • ¹¹B NMR : A peak near δ 30 ppm confirms boronic acid functionality .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular ion (e.g., [M+H]⁺ at m/z 232.08 for C₁₁H₁₁BO₂S).
  • X-ray Crystallography (if crystalline): Resolves bond angles and planarity of the thiophene-boronic acid moiety .

Q. What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, THF) but poorly in water. The p-tolyl group enhances lipophilicity, complicating aqueous-phase reactions .
  • Stability :
    • Prone to boroxine formation in protic solvents or humid conditions, which reduces reactivity in cross-couplings.
    • Storage recommendations: Anhydrous DMSO at –20°C under argon .

Advanced Research Questions

Q. How do researchers address contradictory data in cross-coupling efficiencies with aryl halides?

Methodological Answer: Discrepancies often arise from:

  • Substrate electronic effects : Electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) may show lower yields due to competitive side reactions. Mitigation:
    • Use XPhos precatalysts to enhance turnover .
    • Optimize base selection (e.g., K₂CO₃ for electron-deficient partners, CsF for sterically hindered substrates) .
  • Boroxine interference : Quantify boronic acid/boroxine equilibrium via ¹¹B NMR and adjust stoichiometry accordingly .

Q. What strategies optimize stability in aqueous or biological systems?

Methodological Answer:

  • Protection of boronic acid : Convert to MIDA (N-methyliminodiacetic acid) boronates for improved hydrolytic stability. Deprotection is achieved via mild hydrolysis (pH 8–9) .
  • Co-solvent systems : Use DMSO-water mixtures (≥20% DMSO) to suppress boroxine formation while maintaining solubility .
  • Biological assays : Pair with cyclodextrin-based delivery systems to enhance bioavailability in enzyme inhibition studies .

Q. How does the p-tolyl substituent influence electronic properties and reactivity?

Methodological Answer: The electron-donating p-tolyl group:

  • Enhances electron density on the thiophene ring, increasing nucleophilicity in Suzuki couplings.
  • Steric effects : The methyl group may hinder coupling with bulky aryl halides. Computational studies (DFT) can predict regioselectivity .
  • Applications : Useful in synthesizing conjugated polymers for optoelectronics, where extended π-systems are critical .

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